BenchChemオンラインストアへようこそ!

7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione

Adenosine A2A Receptor Xanthine Derivative Structure-Activity Relationship

7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione (CAS 797806-65-6) is a fully synthetic, trisubstituted xanthine derivative. It belongs to the broader class of 8-benzylaminoxanthines, a scaffold extensively investigated for high-affinity adenosine receptor (AR) antagonism, particularly at the A2A and A1 subtypes, and for anti-inflammatory potential.

Molecular Formula C17H21N5O3
Molecular Weight 343.4 g/mol
CAS No. 797806-65-6
Cat. No. B2851958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione
CAS797806-65-6
Molecular FormulaC17H21N5O3
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=NC3=C(N2CCOC)C(=O)NC(=O)N3C
InChIInChI=1S/C17H21N5O3/c1-11-4-6-12(7-5-11)10-18-16-19-14-13(22(16)8-9-25-3)15(23)20-17(24)21(14)2/h4-7H,8-10H2,1-3H3,(H,18,19)(H,20,23,24)
InChIKeyQYOKRXSYYHPBHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 797806-65-6: A 3,7,8-Trisubstituted Xanthine for Adenosine Receptor and Bronchodilator Research Procurement


7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione (CAS 797806-65-6) is a fully synthetic, trisubstituted xanthine derivative . It belongs to the broader class of 8-benzylaminoxanthines, a scaffold extensively investigated for high-affinity adenosine receptor (AR) antagonism, particularly at the A2A and A1 subtypes, and for anti-inflammatory potential [1]. The specific substitution pattern—a 2-methoxyethyl group at N7, a 4-methoxybenzylamino group at C8, and a methyl group at N3—distinguishes it from the natural methylxanthines (caffeine, theophylline, theobromine) and other clinical xanthines, placing it as a specialized tool for probing structure-activity relationships (SAR) at adenosine receptors or for bronchodilator discovery programs [2]. The compound is currently categorized as a research chemical, with its purity typically specified at 95% from commercial suppliers, making it suitable for in vitro pharmacological screening .

Why Theophylline, Theobromine, or Doxofylline Cannot Replace CAS 797806-65-6 in Targeted Adenosine or Bronchodilator Studies


Generic substitution within the xanthine class is scientifically invalid due to profound differences in substituent-dependent pharmacodynamics. Natural methylxanthines like theophylline (1,3-dimethylxanthine) exert their bronchodilator action primarily through non-selective phosphodiesterase (PDE) inhibition and weak, non-specific adenosine receptor antagonism [1]. In contrast, the 8-benzylamino substitution on CAS 797806-65-6 is a critical structural determinant for high-affinity, nanomolar-range binding to specific adenosine A2A and A1 receptors, as demonstrated by extensive SAR studies on closely related 8-benzylaminoxanthine scaffolds [2]. Even clinically developed analogs like doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) or enprofylline (3-propylxanthine) lack the 8-benzylamino moiety and thus cannot replicate the selective AR antagonism profile this compound is designed to probe. Furthermore, bronchodilator SAR studies have shown that substitution at the N7 position, such as the 2-methoxyethyl group in this compound, can significantly modulate tracheal relaxant potency compared to simpler N7-alkyl analogs, meaning procurement of the exact structure is mandatory for reproducible SAR campaigns [3].

Quantitative Differentiation Guide for CAS 797806-65-6 Against Closest Xanthine Analogs


Enhanced A2A Adenosine Receptor Affinity via 8-Benzylamino Substitution Compared to the Clinical Bronchodilator Theophylline

This compound contains the 8-benzylamino pharmacophore, which is absent in theophylline. Class-level SAR on directly analogous 8-benzylaminoxanthines demonstrates that this motif confers nanomolar affinity for the human adenosine A2A receptor (hA2AR). For instance, the close structural analog MZ-1483 (a 1-propargyl-8-(2-chlorobenzylamino)xanthine) exhibits a Ki of 96 nM at hA2AR [1]. In contrast, theophylline is a weak, non-selective adenosine antagonist with Ki values typically in the micromolar range (e.g., Ki > 10,000 nM at hA2AR) [2]. The quantitative shift from micromolar to nanomolar affinity is a direct consequence of the 8-benzylamino substitution that is present in CAS 797806-65-6 but not in theophylline.

Adenosine A2A Receptor Xanthine Derivative Structure-Activity Relationship Inflammation

In Vitro Bronchodilator Potency Superiority Over Theophylline for N7-Substituted Xanthines

In a systematic screen of novel xanthine derivatives for bronchodilator activity, compounds featuring N7 substitution (such as the 2-methoxyethyl group in CAS 797806-65-6) were compared to theophylline using isolated guinea pig tracheal rings precontracted with histamine [1]. While the specific compound was not in that exact study, the structural class of N7-modified xanthines (compounds 7a-g) demonstrated relaxant effects that were explicitly noted as promising and generally more potent than their theophylline and theobromine precursors. The study established that alkyl substitution at the N7 position is a key driver for enhancing bronchodilator efficacy beyond that of theophylline, which lacks any N7 substituent.

Bronchodilator Xanthine Derivative Guinea Pig Trachea Asthma

Differentiation from 8-Bromotheophylline by Presence of 8-Benzylamino Moiety Enabling Dual A1/A2A Receptor Engagement

In SAR studies on a library of 8-benzylaminoxanthines, the presence of a substituted benzylamino group at C8 was found to be essential for achieving dual nanomolar affinity at both hA1 and hA2A receptors [1]. For example, compound 24 (a close structural relative within the same 8-benzylaminoxanthine series) demonstrated potent dual A1/A2A affinity and emerged as the most potent anti-inflammatory derivative in an in vivo mouse model [1]. In contrast, 8-bromotheophylline, a common synthetic precursor, has only a bromine atom at C8, which does not support high-affinity AR binding and serves mainly as a PDE inhibitor. The 4-methoxybenzylamino substituent on CAS 797806-65-6, therefore, chemically enables the dual-receptor interaction profile that 8-bromotheophylline cannot achieve.

Adenosine A1 Receptor Dual Antagonist 8-Bromotheophylline Neuroprotection

Metabolic Stability Advantage of 8-Benzylaminoxanthine Scaffold Inferred from In Vitro Human Liver Microsome Data

Members of the 8-benzylaminoxanthine class have demonstrated high metabolic stability in vitro. For three representative compounds (19, 22, 24), over 90% of the parent compound remained after incubation with human liver microsomes (HLMs), compared to only 31% for the unstable reference drug verapamil under the same conditions [1]. While the specific compound CAS 797806-65-6 was not tested in this assay, the conserved 8-benzylaminoxanthine core structure suggests a similar resistance to first-pass hepatic metabolism.

Metabolic Stability Human Liver Microsomes Drug Discovery Xanthine Derivative

Selectivity Profile Differentiation from Doxofylline Owing to the Absence of a 1,3-Dioxolane Group

Doxofylline, a clinically used bronchodilator, is characterized by a 1,3-dioxolan-2-ylmethyl group at N7, which is distinct from the 2-methoxyethyl group present in CAS 797806-65-6. The 1,3-dioxolane group in doxofylline is designed to reduce adenosine antagonism, conferring a better safety profile by minimizing A1 and A2A receptor-mediated side effects [1]. Conversely, the 8-benzylamino group in CAS 797806-65-6 is synthetically added to enhance adenosine receptor affinity. Therefore, the two compounds are functionally opposite: doxofylline is a PDE inhibitor with minimized AR activity, while CAS 797806-65-6 is a putative dual AR antagonist. This fundamental difference in mechanism means they cannot substitute for one another in mechanistic studies.

Doxofylline Adenosine Antagonist Selectivity Structural Differentiation

Procurement-Relevant Application Scenarios for CAS 797806-65-6 Based on Structural and Class Evidence


Adenosine A2A and Dual A1/A2A Antagonist Screening Libraries for Neuroinflammation

Based on the class evidence that 8-benzylaminoxanthines exhibit nanomolar affinity for hA2A and hA1 receptors [1], this compound can be prioritized for screening cascades aimed at identifying new chemical entities for Parkinson's disease or other neuroinflammatory conditions. Its structural features are directly aligned with the pharmacophore model for dual A1/A2A antagonism, and it can serve as a probe to expand SAR around the N7 position, which is often unexplored in this chemical series.

Hit-to-Lead Optimization in Bronchodilator Discovery Programs Targeting Theophylline-Resistant Asthma

The N7-(2-methoxyethyl) substituent aligns with SAR showing enhanced tracheal relaxation compared to theophylline [2]. This compound is a logical procurement choice for medicinal chemistry teams aiming to develop next-generation bronchodilators that surpass theophylline in efficacy. It can be used as a starting point for further optimization of potency, selectivity, and pharmacokinetic properties.

In Vitro Metabolic Stability Assessment of 8-Benzylamino Xanthine Derivatives

The inferred high metabolic stability of this scaffold (>90% remaining in HLM assays [1]) makes this compound a suitable candidate for early ADME profiling. Researchers can use it as a baseline for evaluating the impact of N7-substituent modifications on metabolic stability, expanding the understanding of structure-metabolism relationships within the xanthine class.

Pharmacological Tool for Differentiating PDE Inhibition from Adenosine Receptor Antagonism

Given its predicted dual mechanism (PDE inhibition common to xanthines, and AR antagonism from the 8-benzylamino group), this compound is a valuable tool for dissecting the relative contributions of these two pathways in cellular and tissue models of respiratory or inflammatory disease. It is a more selective tool than theophylline for such mechanistic studies, provided the AR component is confirmed empirically.

Quote Request

Request a Quote for 7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.